3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE
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Overview
Description
3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a pyridine ring connected via a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the condensation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide with pyridine-3-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its ability to interact with biological targets.
Materials Science: Utilized in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Mechanism of Action
The mechanism of action of 3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The pyrazole and pyridine rings can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The hydrazide linkage allows for hydrogen bonding and other interactions with biological molecules, making it a versatile compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANEHYDRAZIDE: Lacks the pyridine ring, making it less versatile in coordination chemistry.
3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-PROPIONIC ACID (3-BROMO-BENZYLIDENE)-HYDRAZIDE: Contains a bromobenzylidene group, which alters its reactivity and applications.
Uniqueness
3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to the presence of both pyrazole and pyridine rings, which enhance its ability to form complexes with metal ions and interact with biological targets. This dual functionality makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-pyridin-3-ylmethylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-10-13(11(2)18-17-10)5-6-14(20)19-16-9-12-4-3-7-15-8-12/h3-4,7-9H,5-6H2,1-2H3,(H,17,18)(H,19,20)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWHAJHXXUEOIJ-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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